1-[6-(2-Methylphenoxy)hexyl]piperidine
Description
1-[6-(2-Methylphenoxy)hexyl]piperidine is a piperidine derivative featuring a hexyl chain substituted at the 1-position of the piperidine ring, with a 2-methylphenoxy group attached to the terminal carbon of the hexyl chain. Piperidine derivatives are widely studied for their diverse pharmacological properties, including central nervous system (CNS) modulation, enzyme inhibition, and receptor binding . The structural uniqueness of this compound lies in its extended alkyl chain and aromatic substitution, which may influence lipophilicity, bioavailability, and target interactions.
Properties
Molecular Formula |
C18H29NO |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]piperidine |
InChI |
InChI=1S/C18H29NO/c1-17-11-5-6-12-18(17)20-16-10-3-2-7-13-19-14-8-4-9-15-19/h5-6,11-12H,2-4,7-10,13-16H2,1H3 |
InChI Key |
AXPKFYKRNXULMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCCCCN2CCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 1-[6-(2-Nitro-1H-imidazol-1-yl)hexyl]piperidine (): This compound replaces the 2-methylphenoxy group with a nitroimidazole moiety. Nitroimidazoles are known for their antimicrobial and radiosensitizing properties, suggesting that substituent choice significantly alters biological activity.
- 1-[2-(2-(1-Naphthyl)-4-hexenyloxy)ethyl]piperidine phosphate (): The naphthyl group introduces a larger aromatic system compared to 2-methylphenoxy. However, the hexenyloxy chain’s unsaturation may reduce metabolic stability compared to the saturated hexyl chain in the target compound .
- 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (): This derivative demonstrates potent α-glucosidase inhibition (IC50 = 0.207 mM), attributed to polar hydroxyl and methoxy groups that facilitate hydrogen bonding with the enzyme. In contrast, the target compound’s nonpolar 2-methylphenoxy group may prioritize membrane permeability over direct enzyme interaction .
Physicochemical Properties
- Lipophilicity: The hexyl chain and 2-methylphenoxy group likely increase logP compared to polar derivatives like the α-glucosidase inhibitor in . This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : Analogous compounds (e.g., ) utilize reductive amination (NaBH3CN) or hydride reduction (Super-Hydride®) for piperidine functionalization. The target compound’s synthesis may involve similar strategies for alkyl chain attachment .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| This compound | 4.2 | 0.05 | Moderate (CYP3A4) |
| 1-BCP () | 2.8 | 0.3 | High |
| PCP () | 3.5 | 0.1 | Low |
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